Benzyl 2-nonyl-1H-benzimidazole-1-carbodithioate
Description
Benzyl 2-nonyl-1H-benzimidazole-1-carbodithioate is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Properties
CAS No. |
928307-24-8 |
|---|---|
Molecular Formula |
C24H30N2S2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
benzyl 2-nonylbenzimidazole-1-carbodithioate |
InChI |
InChI=1S/C24H30N2S2/c1-2-3-4-5-6-7-11-18-23-25-21-16-12-13-17-22(21)26(23)24(27)28-19-20-14-9-8-10-15-20/h8-10,12-17H,2-7,11,18-19H2,1H3 |
InChI Key |
OXMSDOZRWAXFCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=NC2=CC=CC=C2N1C(=S)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-nonyl-1H-benzimidazole-1-carbodithioate typically involves the reaction of benzimidazole derivatives with benzyl halides and nonyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-nonyl-1H-benzimidazole-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or nonyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzimidazole derivatives with new functional groups.
Scientific Research Applications
Benzyl 2-nonyl-1H-benzimidazole-1-carbodithioate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its benzimidazole core.
Medicine: Explored for its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of Benzyl 2-nonyl-1H-benzimidazole-1-carbodithioate involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, leading to its biological effects. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
1-Benzyl-2-phenyl-1H-benzimidazole: Known for its nonlinear optical properties and ferroelectric behavior.
2-Substituted Benzimidazoles: These compounds share the benzimidazole core and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Uniqueness: Benzyl 2-nonyl-1H-benzimidazole-1-carbodithioate stands out due to its unique combination of the benzimidazole core with benzyl and nonyl substituents. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
